Cas no 5051-67-2 ([(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium;iodide)
5051-67-2 structure
Product Name:[(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium;iodide
CAS-nummer:5051-67-2
MF:C10H14ClIN2
MW:324.589033603668
CID:933889
PubChem ID:14813521
Update Time:2025-04-19
[(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium;iodide Chemische en fysische eigenschappen
Naam en identificatie
-
- [(E)-(4-chlorophenyl)methylideneamino]-trimethylazanium,iodide
- [(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium
- iodide
- NSC102595
- NSC-102595
- 5051-67-2
- [(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium;iodide
-
- Inchi: 1S/C10H14ClN2.HI/c1-13(2,3)12-8-9-4-6-10(11)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1/b12-8+;
- InChI-sleutel: XBMNEURMAFLVKQ-MXZHIVQLSA-M
- LACHT: [I-].ClC1C=CC(=CC=1)/C=N/[N+](C)(C)C
Berekende eigenschappen
- Exacte massa: 197.08472
- Monoisotopische massa: 323.989
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.4A^2
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 12.36
- LogboekP: -0.61590
[(e)-(4-chlorophenyl)methylideneamino]-trimethylazanium;iodide Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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